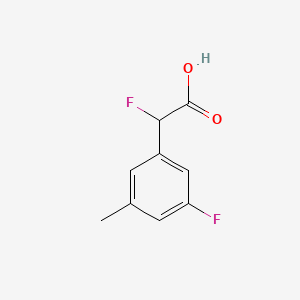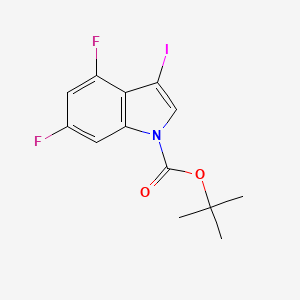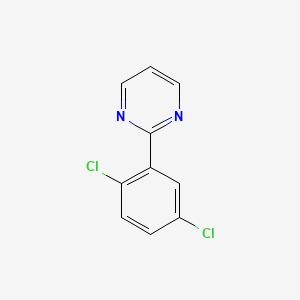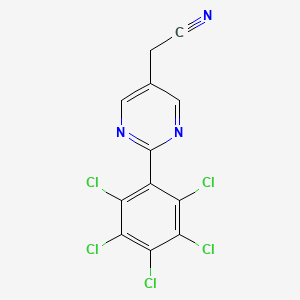
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a brominated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromomethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.
Applications De Recherche Scientifique
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-nitroquinoline
- 3,8-Dibromo-6,6-bis(4-tert-butylphenyl)-6H-benzo[c]chromene
Propriétés
Formule moléculaire |
C11H8Br3NO |
|---|---|
Poids moléculaire |
409.90 g/mol |
Nom IUPAC |
3,8-dibromo-6-(bromomethyl)-5-methoxyquinoline |
InChI |
InChI=1S/C11H8Br3NO/c1-16-11-6(4-12)2-9(14)10-8(11)3-7(13)5-15-10/h2-3,5H,4H2,1H3 |
Clé InChI |
BQWHMPSTUBYGNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=NC2=C(C=C1CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)






![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)


![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)
